molecular formula C8H11BrN2O B15279122 2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol

2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol

Cat. No.: B15279122
M. Wt: 231.09 g/mol
InChI Key: XNBQHWRFTQLLAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol typically involves the bromination of 2-aminopyridine followed by the introduction of a propanol group. One common method involves the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent to yield 2-amino-5-bromopyridine. This intermediate is then reacted with a propanol derivative under controlled conditions to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-amino-2-(5-bromopyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c1-8(10,5-12)7-3-2-6(9)4-11-7/h2-4,12H,5,10H2,1H3

InChI Key

XNBQHWRFTQLLAM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=NC=C(C=C1)Br)N

Origin of Product

United States

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